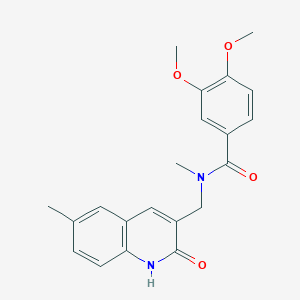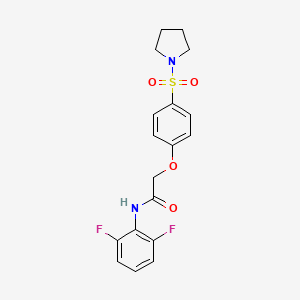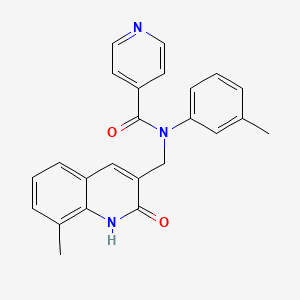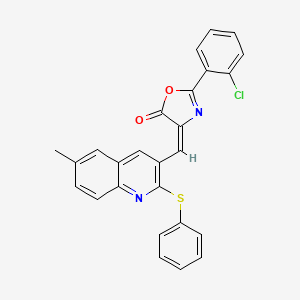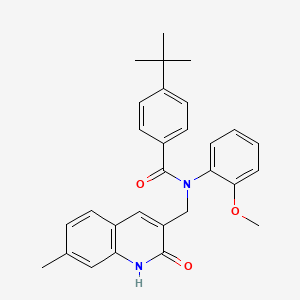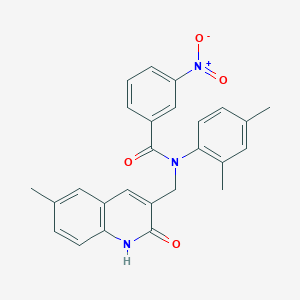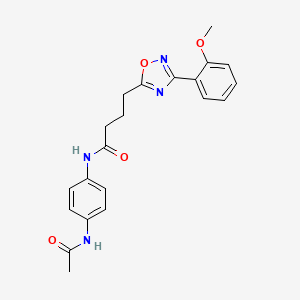
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, also known as HQT-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is its potent anticancer activity against various cancer cell lines. Moreover, this compound possesses anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information regarding its pharmacokinetic and pharmacodynamic properties, which makes it difficult to determine the optimal dosage and administration route.
将来の方向性
There are several future directions that can be explored in the field of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide research. One of the major future directions is to investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its dosage and administration route. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases can also be explored.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is synthesized through a multistep reaction sequence that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting product with 2-methoxyaniline and 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound also possesses anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. Moreover, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-32-22-12-8-7-11-21(22)29(16-19-13-17-9-5-6-10-20(17)28-26(19)30)27(31)18-14-23(33-2)25(35-4)24(15-18)34-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLNXKJCPOXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


